Remdesivir

説明

準備方法

合成経路と反応条件

GS-5734の合成は、市販の出発物質から始まる複数の手順を伴います。重要な手順には、ヌクレオシド類似体の形成とその後のリン酸化による活性なトリリン酸塩の生成が含まれます。 合成経路は、通常、保護と脱保護のステップ、求核置換反応、および制御された条件下でのリン酸化反応を伴います。 .

工業生産方法

GS-5734の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の一貫性と純度を保証するための厳しい品質管理対策の使用が含まれます。 .

化学反応の分析

反応の種類

GS-5734は、次のようないくつかの種類の化学反応を起こします。

酸化: GS-5734は、酸化されて様々な代謝物を形成することができます。

還元: 還元反応は、ヌクレオシド類似体の構造を改変することができます。

一般的な試薬と条件

GS-5734の合成と反応に使用される一般的な試薬には、次のものがあります。

リン酸化剤: リン酸化のステップに使用されます。

保護基: 合成中に官能基を保護するために使用されます。

生成される主な生成物

GS-5734の反応から生成される主な生成物には、その活性なトリリン酸塩であるレムデシビルトリリン酸塩と、酸化反応と還元反応によって形成される様々な代謝物が含まれます。 .

科学研究アプリケーション

GS-5734は、次のものを含む、幅広い科学研究用途を持っています。

化学: ヌクレオシド類似体とその反応を研究するためのモデル化合物として使用されます。

生物学: 様々なRNAウイルスの抗ウイルス活性について調査されています。

医学: COVID-19の治療に承認されており、エボラ、中東呼吸器症候群(MERS)、重症急性呼吸器症候群(SARS)などの他のウイルス感染症に対する潜在的な使用について研究されています。

科学的研究の応用

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of Remdesivir in treating COVID-19. Key findings from several studies are summarized below:

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include hepatic impairment; however, the incidence of adverse events was similar between treated and control groups . Ongoing studies continue to monitor long-term safety and efficacy.

Case Study: Efficacy in Severe COVID-19

A systematic review involving over 40 clinical trials indicated that this compound might significantly shorten recovery time among hospitalized adults with severe COVID-19. Observational studies reported reduced mortality rates associated with this compound treatment compared to standard care .

Observational Study: Impact on Mortality Rates

A large-scale observational study involving over 121,000 patients found that this compound-treated individuals had a lower mortality rate within 14 and 28 days compared to those not receiving the drug. The adjusted hazard ratios indicated a statistically significant reduction in mortality associated with this compound use .

Regulatory Approvals and Recommendations

This compound received Emergency Use Authorization from the U.S. Food and Drug Administration for treating COVID-19 in hospitalized patients. The National Institute of Allergy and Infectious Diseases has also endorsed its use based on clinical trial data demonstrating its benefits .

作用機序

GS-5734は、ウイルス複製に不可欠なRNA依存性RNAポリメラーゼ(RdRp)酵素を阻害することで、その抗ウイルス効果を発揮します。宿主細胞内に入ると、GS-5734は活性なトリリン酸塩に変換され、ウイルスRNAへの組み込みのために天然ヌクレオチドと競合します。 この組み込みは、RNA合成の早期終結につながり、ウイルス複製を効果的に阻害します。 .

類似化合物の比較

類似化合物

GS-441524: GS-5734の親ヌクレオシド類似体で、同様の抗ウイルス活性を持っています。

ファビピラビル: 幅広い抗ウイルス活性を示す別のヌクレオシド類似体です。

GS-5734の独自性

GS-5734は、コロナウイルスやフィロウイルスを含む幅広いRNAウイルスの阻害能力と、幅広い抗ウイルス活性を持つため、ユニークです。 SARS-CoV-2に対する有効性により、COVID-19対策において重要な役割を果たしています。 .

類似化合物との比較

Similar Compounds

GS-441524: A parent nucleoside analog of GS-5734 with similar antiviral activity.

Favipiravir: Another nucleoside analog with broad-spectrum antiviral activity.

Ribavirin: A nucleoside analog used to treat various viral infections.

Uniqueness of GS-5734

GS-5734 is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of RNA viruses, including coronaviruses and filoviruses. Its efficacy against SARS-CoV-2 has made it a critical component in the fight against COVID-19 .

生物活性

Remdesivir, a nucleotide analog prodrug, has garnered significant attention as a therapeutic agent against viral infections, particularly COVID-19. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and ongoing research.

This compound (GS-5734) is designed to inhibit viral RNA-dependent RNA polymerase (RdRp), crucial for the replication of RNA viruses. Upon entering host cells, this compound is metabolized into its active form, GS-443902, which mimics adenosine triphosphate (ATP). This active form competes with ATP for incorporation into the viral RNA strand during replication. The incorporation of GS-443902 leads to premature termination of RNA synthesis, thereby limiting viral replication.

Key Mechanisms:

- Nucleotide Analog: Resembles ATP and integrates into viral RNA.

- Chain Termination: Causes premature termination of RNA synthesis.

- Broad Spectrum Activity: Effective against various coronaviruses (SARS-CoV, MERS-CoV) and other RNA viruses like Ebola .

Pharmacokinetics

The pharmacokinetics of this compound have been studied primarily through intravenous administration. A randomized controlled trial indicated that this compound exhibits linear pharmacokinetics across various doses (3 to 225 mg). Notably, it is a substrate for organic anion transporting polypeptides (OATP1B1 and OATP1B3), influencing its hepatic uptake and elimination .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Not applicable (IV only) |

| Half-life | Approximately 1 hour |

| Volume of distribution | 1 L/kg |

| Clearance | 0.5 L/h/kg |

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating COVID-19. The most notable studies include:

- ACTT-1 Trial: A randomized trial demonstrating that patients receiving this compound had a shorter time to recovery compared to those receiving standard care.

- SIMPLE Trials: These trials assessed the efficacy of 5-day versus 10-day treatment regimens in hospitalized patients with severe COVID-19. Results indicated that both regimens provided similar clinical improvements .

Table 2: Summary of Key Clinical Trials

Case Studies and Observational Data

Observational studies have also provided insights into the efficacy and safety profile of this compound. For instance, a study involving hospitalized patients showed that those treated with a 5-day course had statistically significant improvements in clinical status at Day 11 compared to those receiving standard care .

Case Study Example:

A cohort study analyzed outcomes in critically ill patients treated with this compound. It found that early administration correlated with improved survival rates and reduced need for mechanical ventilation.

Ongoing Research and Future Directions

Research continues to explore the full potential of this compound beyond COVID-19. Current studies are investigating:

- Combination therapies with other antiviral agents.

- Efficacy in pediatric populations.

- Alternative formulations to enhance delivery methods.

特性

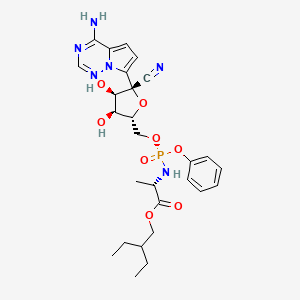

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-YSOARWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022537 | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1809249-37-3 | |

| Record name | L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remdesivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMDESIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。